Cas no 1248156-17-3 (methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate)

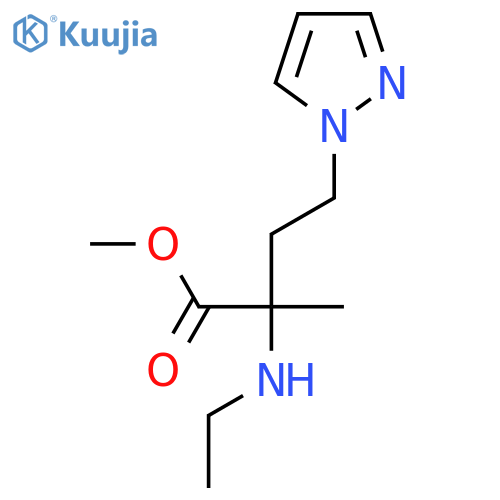

1248156-17-3 structure

商品名:methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate

- AKOS011196684

- 1248156-17-3

- EN300-1140394

-

- インチ: 1S/C11H19N3O2/c1-4-12-11(2,10(15)16-3)6-9-14-8-5-7-13-14/h5,7-8,12H,4,6,9H2,1-3H3

- InChIKey: AEGRKOHZAOHATI-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(C)(CCN1C=CC=N1)NCC)=O

計算された属性

- せいみつぶんしりょう: 225.147726857g/mol

- どういたいしつりょう: 225.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1140394-1.0g |

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate |

1248156-17-3 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1140394-10g |

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate |

1248156-17-3 | 95% | 10g |

$3007.0 | 2023-10-26 | |

| Enamine | EN300-1140394-0.5g |

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate |

1248156-17-3 | 95% | 0.5g |

$671.0 | 2023-10-26 | |

| Enamine | EN300-1140394-1g |

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate |

1248156-17-3 | 95% | 1g |

$699.0 | 2023-10-26 | |

| Enamine | EN300-1140394-2.5g |

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate |

1248156-17-3 | 95% | 2.5g |

$1370.0 | 2023-10-26 | |

| Enamine | EN300-1140394-5g |

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate |

1248156-17-3 | 95% | 5g |

$2028.0 | 2023-10-26 | |

| Enamine | EN300-1140394-0.05g |

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate |

1248156-17-3 | 95% | 0.05g |

$587.0 | 2023-10-26 | |

| Enamine | EN300-1140394-0.25g |

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate |

1248156-17-3 | 95% | 0.25g |

$642.0 | 2023-10-26 | |

| Enamine | EN300-1140394-0.1g |

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate |

1248156-17-3 | 95% | 0.1g |

$615.0 | 2023-10-26 |

methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

1248156-17-3 (methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate) 関連製品

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量